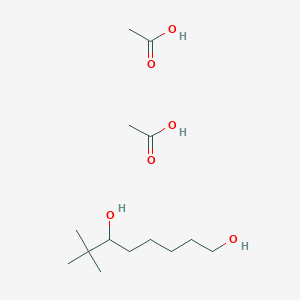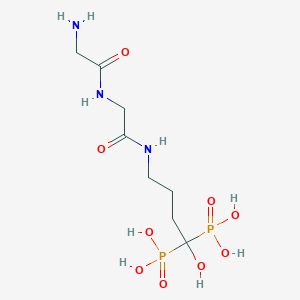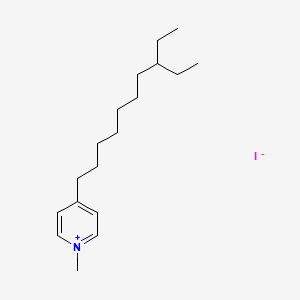
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with a pyridinium core. This compound is characterized by the presence of an ethyldecyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position. The iodide ion serves as the counterion. Quaternary ammonium salts like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(8-ethyldecyl)pyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
4-(8-ethyldecyl)pyridine+methyl iodide→4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products
Nucleophilic Substitution: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium N-oxide.
Reduction: Formation of 4-(8-Ethyldecyl)-1-methyl-1,2-dihydropyridine.
Scientific Research Applications
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Medicine: Explored for its potential use as an antiseptic agent in wound care and as a disinfectant.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. The pyridinium core interacts with the negatively charged components of the cell membrane, while the ethyldecyl group enhances its hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium iodide
Uniqueness
Compared to other quaternary ammonium salts, 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide exhibits unique properties due to its specific structural features. The presence of the ethyldecyl group enhances its hydrophobic interactions, making it more effective in disrupting lipid bilayers. Additionally, the pyridinium core provides a stable and versatile platform for further chemical modifications, allowing for the development of derivatives with tailored properties.
Properties
CAS No. |
121157-84-4 |
|---|---|
Molecular Formula |
C18H32IN |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(8-ethyldecyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-4-17(5-2)11-9-7-6-8-10-12-18-13-15-19(3)16-14-18;/h13-17H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CEARTQBGYPXTMY-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC)CCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
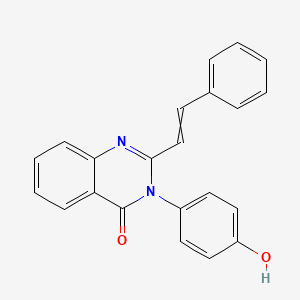
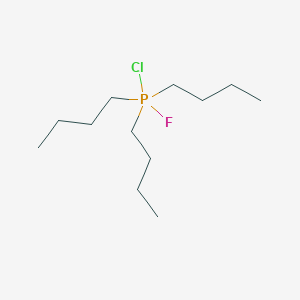
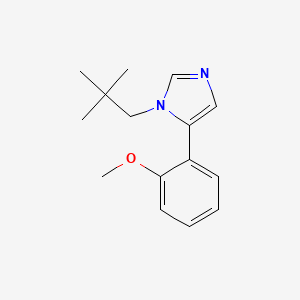
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)

![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)


